Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2022-12-15 , DOI: 10.1039/d2ey00081d
Electrochemical reduction of CO2 to value-added chemicals and fuels using renewable energy technologies is known to facilitate the creation of an artificial carbon cycle. Although the practical use of most conventional electrocatalysts is curbed by the low efficiency and poor stability of the catalyst there is also the need of large input energy in the form of potential. In this work, a family of bismuth-based transition metal chalcogenides was designed to enable multi-electron transfer for selectively reducing CO2 to acetic acid at ultra-low potential of −0.1 V (vs. RHE). The structural design in AgBiS2, CuBiS2 and AgBiSe2 facilitated an optimized CO adsorption accounting for the production of acetic acid at low potential. The disordered arrangement of Ag and Bi in AgBiS2 also favors CO hydrogenation, which leads to the formation of a large amount of methanol in addition to acetic acid. However, an induced structural ordering of these atoms upon selected substitution enhanced the lattice strain in CuBiS2 and AgBiSe2 favoring only C–C coupling and 100% acetic acid is produced at lower potential with stability up to 100 hours. The origin of the CO2 reduced product has been validated by 13CO2 isotopic experiments and the mechanistic pathway has been proposed with the support of in situ IR experiments. Finally, a 4 times improvement in the current density of the best catalyst, AgBiSe2, was achieved in a flow cell configuration, which produced the highest ever acetic acid yield at lower potential with a faradaic efficiency of 49.81%. This work provides a novel strategy to improve electrochemical performance towards the formation of high value-added chemicals selectively at ultra-low potential.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-13 , DOI: 10.1039/d3ey00156c
Heterogeneous single-atom catalysts (SACs) show maximum atom utilization efficiency and great product selectivity in various catalytic reactions. To date, SACs have been intensively investigated with various metal active centers, while non-metal active centers are rarely elucidated, owing to challenges in identification of non-metal active sites and reaction pathways. Herein, we develop a non-metal single-atom catalyst composing of high-density, isolated phosphorus atoms anchored at the edge of graphene as a robust and electrocatalyst for CO2 reduction reaction. The CO2 molecular activation and the electrochemical CO2 reduction pathway on P atomic sites are identified by combining both in-situ/ex-situ experiments with quantum-chemical theoretical study. Our work not only extends the definition of SACs to a non-metal catalytic center, but also offers unique insights into the non-metal active site geometric and structural transformation during the CO2 reduction reaction.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-25 , DOI: 10.1039/d3ey00055a
Photocatalytic water splitting over polymeric carbon nitride (PCN) has been seriously limited by the poor charge carrier transfer ability and sluggish four-electron water oxidation kinetics. Herein, crystalline carbon nitride (CCN-Pr) with electron-rich pyrimidine rings introduced in the molecular structure is synthesized by a two-step self-assembly and molten-salt annealing strategy for photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation to benzaldehyde, instead of the kinetically sluggish water oxidation reaction. Owing to the synergistically tuned band and electronic structures, the obtained CCN-Pr exhibits excellent photocatalytic performances, with the highest hydrogen and benzaldehyde production rates reaching 149.39 μmol h−1 and 154.62 μmol h−1, respectively. The apparent quantum yield for hydrogen evolution is determined to be 20.27% at 420 nm, encouragingly standing at the highest level reported for simultaneous hydrogen and benzaldehyde production over PCN-based photocatalysts. It is well evidenced that the introduced electron-rich pyrimidine rings could finely tune the band structures for extended optical absorption and matched redox potentials for water reduction and benzyl alcohol oxidation. Theoretical calculation and experimental results reveal that the electronic structure engineered by pyrimidine rings alters the charge density distribution for promoted charge transport, and creates abundant reactive sites to accelerate the surface oxidation reaction kinetics. This work provides a reliable strategy to design efficient photocatalysts with band and electronic structures engineered by the tunable molecular structures, and also paves an alternative way to promote the economic benefits and the technology upgrading of solar energy conversion and utilization.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-22 , DOI: 10.1039/d3ey00047h
Using semiconductor materials for solar-driven hydrogen production is a sustainable alternative to fossil fuels. Organic photocatalysts, composed of elements abundantly available on earth, offer the advantage over their inorganic counterparts due to their capacity for electronic property modulation through molecular engineering. However, our understanding of the critical properties of their photocatalytic redox processes has yet to keep pace, hindering further development toward a cost-competitive technology. Here, we expound upon our present comprehension of the microscopic mechanisms underlying organic semiconductor photocatalysis. This article provides an overview of the current state of organic photocatalyst hydrogen evolution reaction (HER), beginning with a description of the charge transfer model of organic semiconductors. We then analyze the excitonic behavior after photoexcitation and present various control strategies aimed at enhancing the efficiency of organic semiconductor photocatalytic hydrogen production. Additionally, we summarize the research progress of conjugated supramolecular and polymeric organic photocatalysts. Finally, we evaluate the efficiency and stability of organic photocatalyst HER.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-18 , DOI: 10.1039/d2ey00109h
A core–shell structured Rh/CrOx cocatalyst has endowed various semiconductors with high efficiency in water-splitting photocatalysis, where thin CrOx layers on Rh have been assumed to be physical blockers of O2 to the metal surface to suppress unfavorable reverse reactions (e.g., catalytic H2O formation from H2 and O2). Herein, we propose another unexplored but favorable function of CrOx layers: a selective electron transport pathway from photocatalysts to the Rh core boosting charge separation and H2 production. The subsequent loading of CrOx layers onto Rh increased the rate of visible light H2 evolution of a Bi4NbO8Cl photocatalyst, even in a half reaction with a hole scavenger where O2 does not evolve. Transient absorption spectroscopy revealed that the CrOx layer increases the electron path from Bi4NbO8Cl to Rh. Importantly, the highest H2-evolution activity was obtained by simultaneous photodeposition using CrIII and RhIII precursors, which had not yet been examined. In this sample, Rh nanoparticles were enclosed by an amorphous CrOx shell, where Rh particles were less directly attached to the semiconductor. Therein, CrOx inserted between Bi4NbO8Cl and Rh effectively suppresses undesirable hole transfer from Bi4NbO8Cl to Rh, while such hole transfer partially occurs when they are in direct contact. These results indicated that CrOx functions as a selective electron transport pathway and improves the H2 evolution activity. Although the development strategy of cocatalysts has so far focused on surface redox reactions, this study offers a new approach for the design of highly efficient cocatalysts based on the carrier transfer process, especially at semiconductor–cocatalyst interfaces.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-02-18 , DOI: 10.1039/d3ey00034f
The electrochemical CO2 reduction reaction (CO2RR) to formate is one of the attractive strategies for achieving carbon-neutral sustainability, but synthesizing highly active catalytic materials capable of selectively forming formate, especially under industrially relevant conditions, remains challenging. We herein report ultrathin one-dimensional nanotubular Bi5O7I with substantial amounts of nanopores and oxygen vacancies for the CO2RR. A desirable selectivity of over 93% and high current density for formate are achieved in a potential window of 1000 mV in a flow cell. More importantly, a stable performance of 140 h with faradaic efficiency over 90% in a membrane electrode assembly system demonstrates great potential for industrial CO2RR application. The abundant defects within the ultrathin nanotubular structure not only improve the CO2 adsorption and charge transfer capabilities that facilitate the reaction kinetics, but also modulate the electronic structure and optimize the energy barrier toward formate as revealed by the theoretical calculations. Concurrently, the local high pH caused by the structural defects and hydrophobic surface could remarkably suppress the hydrogen evolution reaction and in turn, accelerate formate formation. These advances demonstrate an effective structure and defect engineering to unlock one-dimensional electrocatalysts to boost the CO2RR toward target products.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-24 , DOI: 10.1039/d3ey00141e
Microbial electrosynthesis is an emerging biosynthesis technology that produces value-added chemicals and fuels and, at the same time, reduces the environmental carbon footprint. However, constraints, such as low current densities and high inner resistance, disfavor this technology for industrial-scale purposes. The cathode performance has been strongly improved in recent years, while the anode performance has not been given enough attention despite its importance in closing the electric circuit. For traditional water electrolysis, O2 is produced at the anode, which is toxic to the anaerobic autotrophs that engage in microbial electrosynthesis. To overcome O2 toxicity in conventional microbial electrosynthesis, the anode and the cathode chamber have been separated by an ion-exchange membrane to avoid contact between the microbes and O2. However, ion-exchange membranes increase the maintenance costs and compromise the production efficiency by introducing an additional internal resistance. Furthermore, O2 is inevitably transferred to the catholyte due to diffusion and electro-osmotic fluxes that occur within the membrane. Here, we proved the concept of integrating carbon oxidation with sacrificial anodes and microbes to simultaneously inhibit the O2 evolution reaction (OER) and circumvent membrane application, which allows microbial electrosynthesis to proceed in a single chamber. The carbon-based anodes performed carbon oxidation as the alternative reaction to the OER. This enables microbial electrosynthesis to be performed with cell voltages as low as 1.8-2.1 V at 10 A·m-2. We utilized Methanothermobacter thermautotrophicus ∆H in a single-chamber Bioelectrochemical system (BES) with the best performing carbon-based anode (i.e., activated-carbon anode with soluble iron) to achieve a maximum cathode-geometric CH4 production rate of 27.3 L·m-2·d-1, which is equal to a volumetric methane production rate of 0.11 L·L-1·d-1 in our BES, at a coulombic efficiency of 99.4%. In this study, Methanothermobacter thermautotrophicus ∆H was majorly limited by sulfur that inhibited electromethanogenesis. However, this proof-of-concept study allows microbial electrosynthesis to be performed more energy-efficiently and can be immediately utilized for research purposes in microbial electrosynthesis.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-15 , DOI: 10.1039/d3ey00166k
The use of ionic liquid layers has been reported to improve both the activity and durability of several oxygen reduction catalysts. However, the development of this technology has been hindered by the lack of understanding of the mechanism behind this performance enhancement. In this work, we use a library of ionic liquids to modify a model FeN4 catalyst (iron phthalocyanine), to decouple the effects of ionic liquid layers on oxygen reduction kinetics and oxygen transport. Our results show that oxygen reduction activity at low overpotentials it determined by the ionic liquids’ influence on the *OH binding energy on the active sites, while oxygen solubility and diffusivity controls transport at high overpotentials. Finally, using nitrogen physisorption, we have demonstrated that the distribution of the ionic liquids on the catalyst is inhomogeneous, and depends on the nature of the ionic liquid used.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2022-11-29 , DOI: 10.1039/d2ey00004k
The reverse water–gas shift (RWGS) reaction, a promising carbon-recycling reaction, was investigated by applying an electric field to promote the reaction at a temperature of 473 K or lower. The highly dispersed Ru/ZrTiO4 catalysts with an approximately 2 nm particle size of Ru showed high RWGS activity with a DC electric field below 473 K, whereas CO2 methanation proceeded predominantly over catalysts with larger Ru particles. The RWGS reaction in the electric field maintained high CO selectivity, suppressing CO hydrogenation into CH4 on the Ru surface by virtue of promoted hydrogen migration (surface protonics). The reaction mechanisms of the non-conventional low-temperature reverse water gas shift reaction were investigated and revealed using various characterization methods including in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) measurements. With the DC electric field, the reaction proceeds via a redox reaction where the generated oxygen vacancies are involved in CO2 activation at low temperatures. As a result, the electric field promotes both hydrogen migration and redox reactions using lattice oxygen/vacancies, resulting in high RWGS activity and selectivity even at low temperatures.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-05-26 , DOI: 10.1039/d3ey00079f
Microkinetic analysis can establish the relationship between the atomic-level reaction mechanism and macroscopic observables, such as reaction rates, product selectivity, Tafel slope, reaction order, isotopic effect, and apparent activation energy, at given operating conditions. This relationship is essential in the rational design of electrocatalysts and reactor configurations. In recent years, microkinetic analysis, particularly Tafel and reaction order analysis, has seen significant advancements in its application for interpreting reaction mechanisms in electrocatalytic CO and CO2 reduction. This review summarizes the progress in understanding the complex kinetic processes through theoretical microkinetic simulation modeling and experimental measurements. However, the reaction mechanisms derived from microkinetic analysis are disputed, complicating efforts to design electrocatalysts. This review analyzes the discrepancies in the literature and elucidates deeper insights into experimental discrepancies. The importance of local reaction environments in the intrinsic kinetic behavior of electrocatalysts is highlighted. The report also discusses the challenges and limitations of microkinetic analysis. Finally, the review suggests some perspectives on future investigations. Overall, this review is expected to provide new insights, critical interpretation, and guidance for the future development of microkinetic measurements and analysis.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, ANALYTICAL 分析化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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16.20 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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